![molecular formula C14H13BrN2O2 B5649125 2-(4-bromo-2-methylphenoxy)-N-3-pyridinylacetamide](/img/structure/B5649125.png)
2-(4-bromo-2-methylphenoxy)-N-3-pyridinylacetamide
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Overview
Description
The compound of interest belongs to a class of organic molecules that are characterized by the presence of bromo-, methyl-, phenoxy-, and pyridinyl groups attached to an acetamide backbone. These functional groups suggest potential applications in materials science, organic electronics, and as intermediates in pharmaceutical synthesis. The synthesis and analysis of such compounds are critical for understanding their chemical behavior, reactivity, and potential applications.
Synthesis Analysis
The synthesis of complex molecules like "2-(4-bromo-2-methylphenoxy)-N-3-pyridinylacetamide" typically involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related compounds has been demonstrated through cycloaddition reactions (Zhang, Shen, & Lu, 2018), palladium-catalyzed cascade reactions (Zhang, Zhang, & Fan, 2016), and other cross-coupling techniques. These methods highlight the versatility and creativity required in organic synthesis to construct complex molecular architectures.
Molecular Structure Analysis
Molecular structure analysis often relies on spectroscopic methods, such as NMR and X-ray crystallography, to elucidate the arrangement of atoms within a molecule. Studies on similar compounds have provided insights into intramolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence the molecule's stability and reactivity (Khalaji et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are largely dictated by their functional groups. For example, the presence of a bromophenyl group suggests potential reactivity in palladium-catalyzed cross-coupling reactions, which are valuable in constructing carbon-carbon bonds. Moreover, the pyridinyl group can engage in electrostatic interactions, influencing the compound's solubility and reactivity.
Physical Properties Analysis
Physical properties, including melting point, solubility, and crystallinity, are crucial for understanding a compound's behavior in different environments. These properties are influenced by the molecular structure, as demonstrated in the analysis of related compounds (Ouari, 2015).
properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-11(15)4-5-13(10)19-9-14(18)17-12-3-2-6-16-8-12/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMARNJVEPNWNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-yl)acetamide |
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